6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid
CAS No.: 97852-73-8
Cat. No.: VC16403547
Molecular Formula: C12H12O4S
Molecular Weight: 252.29 g/mol
* For research use only. Not for human or veterinary use.
![6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid - 97852-73-8](/images/structure/VC16403547.png)
Specification
CAS No. | 97852-73-8 |
---|---|
Molecular Formula | C12H12O4S |
Molecular Weight | 252.29 g/mol |
IUPAC Name | 6-ethoxy-5-methoxy-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H12O4S/c1-3-16-9-6-10-7(4-8(9)15-2)5-11(17-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
Standard InChI Key | ALNLDDWBWACUIC-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C2C=C(SC2=C1)C(=O)O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound features a benzo[b]thiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring. Substitutions include:
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Methoxy group (-OCH₃) at position 5
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Ethoxy group (-OCH₂CH₃) at position 6
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Carboxylic acid (-COOH) at position 2
The electron-withdrawing carboxylic acid group and electron-donating alkoxy substituents create a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Molecular Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂O₄S |
Molecular Weight | 252.28 g/mol |
CAS Registry Number | 97852-73-8 |
IUPAC Name | 6-Ethoxy-5-methoxybenzo[b]thiophene-2-carboxylic acid |
Synthesis and Functionalization
Synthetic Routes
The synthesis of 6-ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid typically involves multi-step protocols, leveraging strategies from related benzo[b]thiophene systems .
Carboxylation Strategies
Aryne intermediates generated from halogenated precursors react with CO₂ under high-pressure conditions to introduce the carboxylic acid group. For example, cesium fluoride-mediated carboxylation of 6-ethoxy-5-methoxy-benzo[b]thiophene in acetonitrile under CO₂ atmosphere yields the target compound .
Alkoxy Group Installation
Methoxy and ethoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling. Copper catalysts (e.g., CuI) facilitate ether formation at elevated temperatures (80–120°C) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Carboxylation | CsF, CO₂ (1 atm), MeCN, 24 h, rt | 20–35 |
Etherification | CuI, K₂CO₃, DMF, 100°C, 12 h | 45–60 |
Purification | Recrystallization (EtOAc/hexane) | >95 purity |
Industrial-Scale Production
Industrial synthesis prioritizes atom economy and catalytic efficiency. Continuous-flow reactors with immobilized catalysts (e.g., Pd/Cu systems) reduce reaction times and improve selectivity .
Physicochemical Properties
Thermal Stability
Analogous benzo[b]thiophene-2-carboxylic acids exhibit melting points between 215–220°C, suggesting similar thermal stability for the ethoxy/methoxy derivative . Predicted boiling points (~410°C) align with increased molecular weight compared to simpler analogs .
Solubility and Partitioning
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Aqueous Solubility: Limited due to hydrophobic aromatic core; enhanced in basic media via deprotonation of -COOH (pKa ≈ 3.4) .
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Organic Solvents: Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in dichloromethane.
Table 3: Predicted Physicochemical Data
Property | Value | Method |
---|---|---|
Melting Point | 218–220°C | Differential Scanning Calorimetry |
LogP (Octanol-Water) | 2.1 ± 0.3 | Computational Prediction |
pKa | 3.4 ± 0.2 | Potentiometric Titration |
Reactivity and Functional Transformations
Electrophilic Substitution
The electron-rich thiophene ring undergoes regioselective substitution. Nitration at position 4 occurs with HNO₃/AcOH, while bromination favors position 3 .
Carboxylic Acid Derivatives
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Esterification: Methanol/H₂SO₄ yields methyl ester (m.p. 95–97°C) .
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Amide Formation: Coupling with amines via EDCI/HOBt affords bioactive analogs .
Oxidation and Reduction
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Oxidation: mCPBA oxidizes the thiophene sulfur to sulfoxide (S=O) or sulfone (O=S=O) .
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Reduction: LiAlH₄ reduces -COOH to -CH₂OH, enabling further alkylation .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its rigid structure enhances binding affinity to hydrophobic enzyme pockets .
Materials Science
Incorporated into conjugated polymers, it improves charge transport in organic semiconductors due to sulfur’s polarizability .
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